molecular formula C10H10ClF2NO B1487502 2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide CAS No. 1258651-76-1

2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide

Cat. No.: B1487502
CAS No.: 1258651-76-1
M. Wt: 233.64 g/mol
InChI Key: AFQLWPOVJQCIIT-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide is a chemical compound with the CAS Registry Number 1258651-76-1 . It has a molecular formula of C 10 H 10 ClF 2 NO and a molecular weight of 233.64 g/mol . This acetamide derivative features a 2,6-difluorophenyl group and a reactive chloroacetamide moiety, a structure commonly utilized in organic synthesis and medicinal chemistry research . As a building block, this compound is valuable for constructing more complex molecules, potentially for applications in pharmaceutical development and chemical biology. Its structure suggests potential use in the synthesis of targeted inhibitors or as an intermediate in the creation of compound libraries for high-throughput screening. The compound is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers can request custom synthesis, bulk quantities, and detailed technical data sheets by contacting our scientific support team.

Properties

IUPAC Name

2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2NO/c11-6-10(15)14-5-4-7-8(12)2-1-3-9(7)13/h1-3H,4-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQLWPOVJQCIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCNC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901219174
Record name Acetamide, 2-chloro-N-[2-(2,6-difluorophenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258651-76-1
Record name Acetamide, 2-chloro-N-[2-(2,6-difluorophenyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258651-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[2-(2,6-difluorophenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H10ClF2NO. The presence of chlorine and fluorine atoms enhances its reactivity and interaction with biological targets.

The compound's mechanism of action primarily involves enzyme inhibition and receptor modulation . It can bind to specific enzymes or receptors, altering their activity and influencing various biochemical pathways. This modulation can lead to significant biological effects, such as anti-inflammatory and anticancer activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies reveal that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The half-maximal inhibitory concentration (IC50) values indicate potent suppression of COX-2 activity, comparable to established anti-inflammatory drugs like celecoxib .

3. Anticancer Potential

Preclinical studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The unique structural features may allow it to interact with specific cancer-related pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits COX-2 with IC50 comparable to celecoxib
AnticancerInduces apoptosis in cancer cell lines

Case Study: Inhibition of COX Enzymes

A study evaluated the inhibitory effects of this compound on COX-1 and COX-2 enzymes. Results indicated significant inhibition with IC50 values reflecting strong anti-inflammatory potential. The compound's ability to modulate these enzymes suggests its utility in treating inflammatory diseases .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide typically involves the reaction of 2,6-difluoroaniline with chloroacetyl chloride in the presence of a base like triethylamine. The reaction conditions generally include:

  • Temperature : Room temperature to 50°C
  • Solvent : Dichloromethane or similar organic solvents
  • Reaction Time : 2-4 hours

This compound has the molecular formula C11H13ClF2NC_{11}H_{13}ClF_2N and a molecular weight of approximately 249.68 g/mol.

Chemistry

In chemical research, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various nucleophilic substitution reactions, oxidation, and reduction processes .

The compound has garnered attention for its potential biological activities, notably:

  • Antimicrobial Properties : Investigated for its ability to inhibit bacterial growth.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This property is similar to many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX-1 and COX-2 enzymes .

Medical Applications

In medical research, this compound is being explored for its therapeutic effects against various diseases. Notably:

  • Analgesic Properties : Preliminary studies indicate significant analgesic effects comparable to established analgesics like diclofenac sodium. In vivo tests using the hot plate method have shown dose-dependent analgesic effects .
CompoundAnalgesic Efficacy (Hot Plate Test)
This compoundSignificant effect observed
Diclofenac SodiumStandard reference
  • Potential Antiviral Activity : Research indicates that derivatives of this compound may target viral replication mechanisms, making it a candidate for antiviral drug development .

Study 1: Docking Studies

A molecular docking study evaluated the binding affinity of this compound to COX enzymes. Results indicated favorable interactions, suggesting its potential as a lead compound for developing new anti-inflammatory drugs.

Study 2: In Vivo Analgesic Evaluation

In vivo tests confirmed that the compound produced a statistically significant analgesic effect compared to control groups receiving saline. The findings support further exploration into its pharmacological properties and potential clinical applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide and related compounds:

Compound Name Molecular Formula Substituents Primary Use Key Features
This compound C₁₀H₁₀ClF₂NO 2,6-Difluorophenyl, ethyl, chloroacetamide Pharmaceutical intermediate Fluorine atoms enhance metabolic stability; no pesticidal activity .
Alachlor (N-(methoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide) C₁₄H₂₀ClNO₂ Methoxymethyl, diethylphenyl Herbicide Metabolized to carcinogenic CDEPA; nasal turbinate tumors in rats .
Butachlor (N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide) C₁₇H₂₆ClNO₂ Butoxymethyl, diethylphenyl Herbicide Forms CDEPA; stomach tumors in rats .
2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) C₁₂H₁₆ClNO Diethylphenyl Alachlor/Butachlor metabolite Carcinogenic intermediate via para-hydroxylation .
2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide C₁₀H₁₀F₂INO 2,6-Difluorophenyl, iodoethyl Research chemical Higher molecular weight (325.1 g/mol); iodine may alter pharmacokinetics .

Metabolic and Toxicity Profiles

Metabolic Activation Pathways:
  • Herbicides (Alachlor, Butachlor): Metabolized in liver microsomes to CDEPA (rat: 0.045 nmol/min/mg; human: <0.001 nmol/min/mg) and DEA, which undergo oxidation to DNA-reactive dialkylbenzoquinone imines . CYP3A4 and CYP2B6 are key human metabolizing enzymes .
  • This compound: No direct evidence of carcinogenicity. The 2,6-difluorophenyl group likely reduces metabolic activation due to strong C-F bonds, minimizing reactive intermediate formation.
Toxicity Data:
  • Alachlor : Rat oral LD₅₀ = 1,775 mg/kg; classified as moderately toxic .
  • 2-Chloro-N-(isopropoxymethyl)-N-(2,6-xylyl)acetamide: Rat oral LD₅₀ = 1,775 mg/kg; emits toxic NOₓ and Cl⁻ upon decomposition .

Structural Influences on Reactivity

  • Fluorine vs. Chlorine/Alkyl Groups :
    • The 2,6-difluorophenyl group in the target compound provides electron-withdrawing effects , enhancing stability against oxidative metabolism compared to diethylphenyl groups in herbicides.
    • Ethylamine linker vs. methoxymethyl/butoxymethyl groups in herbicides: The absence of ether linkages reduces susceptibility to hydrolytic cleavage .

Preparation Methods

Starting Materials

  • 2-(2,6-Difluorophenyl)ethylamine : The primary amine substrate bearing the difluorophenyl group.
  • Chloroacetyl chloride : The acylating agent providing the chloroacetamide functionality.
  • Base/acid binding agents : To neutralize the hydrochloric acid formed during the reaction, commonly organic bases such as triethylamine or inorganic bases like sodium carbonate or potassium carbonate.
  • Solvents : Organic solvents such as dichloromethane, toluene, or glacial acetic acid are used to dissolve reactants and control reaction temperature.

Reaction Procedure

  • Acylation step : The amine is dissolved in an appropriate solvent, often under cooling (ice bath) to control exothermicity. Chloroacetyl chloride is added dropwise to the stirred solution.
  • Temperature control : The reaction is typically maintained at low temperature (0–5 °C) during addition to minimize side reactions and then allowed to warm to room temperature or slightly elevated temperatures (up to 60 °C) to complete the reaction.
  • Neutralization : Acid binding agents or bases are added to neutralize HCl generated.
  • Work-up : The reaction mixture is quenched with water, and the product is isolated by filtration or extraction.
  • Purification : Crystallization from suitable solvents or recrystallization is employed to obtain high purity product.

Optimization and Industrial Scale Considerations

Based on analogous compounds such as 2-chloro-N-(2,6-dimethylphenyl)acetamide and related acetamides, industrial methods have evolved to improve yield, purity, and reduce energy consumption:

Parameter Typical Laboratory Scale Industrial Scale Optimization
Solvent Dichloromethane, toluene, glacial acetic acid Use of toluene or mixed solvents for better phase separation
Temperature 0–5 °C during addition, then 20–60 °C Controlled heating to 90–100 °C for 2–4 hours for completion
Base Triethylamine or sodium carbonate Sodium carbonate or potassium carbonate for cost-effectiveness
Reaction time 1–4 hours Optimized to 2–4 hours with continuous monitoring
Work-up Filtration, washing with water and petroleum ether Crystallization directly in reaction mixture to avoid distillation
Yield 60–70% (early methods) Up to 90–98% with optimized protocols
Purity 95–99% >99.5% with improved crystallization and purification

Representative Preparation Example (Adapted from Related Analogues)

Step Procedure Conditions Yield (%) Purity (%)
1 Dissolve 2-(2,6-difluorophenyl)ethylamine in dry toluene or glacial acetic acid Room temperature, stirring
2 Add chloroacetyl chloride dropwise under ice bath 0–5 °C, slow addition
3 Stir reaction mixture at 50–60 °C for 2 hours Heating phase
4 Add aqueous sodium carbonate to neutralize HCl Room temperature
5 Cool mixture to crystallize product, filter and wash with water and petroleum ether Cooling to 0–5 °C 90–95 >99
6 Dry product under vacuum at 50 °C

Analytical and Research Findings

  • Yield and Purity : Optimized methods yield 90–98% with purity exceeding 99%, suitable for pharmaceutical intermediates.
  • Reaction Efficiency : Avoidance of water during acylation prevents hydrolysis of chloroacetyl chloride, improving yield.
  • Energy Consumption : Industrial methods favor direct crystallization in the reaction mixture to reduce solvent distillation and energy use.
  • Crystallization : The product forms high purity crystals directly from the reaction mixture, simplifying purification.

Summary Table of Key Preparation Methods (Based on Analogous Compounds)

Method ID Solvent Base/Acid Binder Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Notes
Method 1 Glacial acetic acid Sodium acetate 60 2 95.6 99.9 High yield, classical acylation
Method 2 Toluene Sodium carbonate 0–5 (addition), 90–100 (reaction) 2–4 93.8 99.8 Industrial scale, direct crystallization
Method 3 Dichloromethane Potassium carbonate Room temperature 2 91.0 99.5 Requires solvent distillation

Q & A

Basic: What synthetic strategies are effective for preparing 2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide?

Methodological Answer:
The compound is typically synthesized via C-amidoalkylation reactions , where a chloroacetamide group is introduced to a substituted aromatic precursor. For example:

  • Step 1: React 2-(2,6-difluorophenyl)ethylamine with chloroacetyl chloride in anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the acetamide backbone.
  • Step 2: Purify intermediates via recrystallization or column chromatography. Evidence from similar chloroacetamides (e.g., 2-chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide) highlights the use of IR and NMR to confirm structural integrity, with characteristic peaks for C=O (~1650 cm⁻¹) and NH (~3300 cm⁻¹) .

Key Considerations:

  • Use inert atmospheres to prevent hydrolysis of the chloroacetamide group.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts like dimeric adducts (observed in trichloroethyl derivatives) .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • IR Spectroscopy: Confirm the presence of C=O (1650–1680 cm⁻¹) and N–H (3200–3350 cm⁻¹) stretches. Chlorine substituents may show C–Cl vibrations near 650 cm⁻¹ .
  • ¹H NMR: Key signals include:
    • CH2Cl group : δ 4.0–4.2 ppm (singlet).
    • Aromatic protons : δ 6.8–7.2 ppm (multiplet, influenced by fluorine substituents).
    • Ethyl linker : δ 2.8–3.2 ppm (triplet, –CH2–NH–) and δ 3.4–3.6 ppm (triplet, –CH2–Ar).
  • ¹³C NMR: Carbonyl carbons appear at δ 165–170 ppm; fluorine-induced splitting may occur in aromatic carbons .

Data Validation:

  • Compare with computational predictions (e.g., DFT calculations) to resolve ambiguities in splitting patterns .

Advanced: How do fluorine substituents influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Electronic Effects: Fluorine’s electronegativity enhances the electron-withdrawing nature of the aromatic ring, increasing the electrophilicity of the acetamide group. This may improve binding to biological targets (e.g., enzymes or receptors) .
  • Steric Effects: The 2,6-difluoro substitution reduces steric hindrance compared to bulkier groups (e.g., trifluoromethyl), potentially enhancing membrane permeability .

Comparative Studies:

  • Metazachlor (a herbicidal analog with pyrazole groups) shows reduced activity when fluorine is replaced with methyl, highlighting fluorine’s role in target specificity .
  • Computational docking studies (e.g., AutoDock Vina) can model interactions with proteins like acetylcholinesterase or herbicide targets .

Advanced: How can computational methods predict metabolic pathways or degradation products?

Methodological Answer:

  • In Silico Tools:
    • Use SwissADME to predict cytochrome P450-mediated oxidation sites (e.g., ethyl linker or aromatic ring).
    • METEOR software simulates hydrolysis of the chloroacetamide group, yielding 2-(2,6-difluorophenyl)ethylamine and glycolic acid derivatives .
  • Validation: Cross-reference predictions with LC-MS/MS data from in vitro microsomal assays.

Case Study:

  • Alachlor (a structurally related herbicide) undergoes glutathione conjugation via GST enzymes; similar pathways may apply .

Data Contradictions: How to resolve discrepancies in herbicidal activity across studies?

Methodological Answer:

  • Source Analysis:
    • Purity: Impurities like dimeric byproducts (e.g., 2,2'-(trichloroethane-diyl)bis(thiophene)) can skew bioassay results. Use HPLC-MS to verify compound purity (>98%) .
    • Assay Conditions: Variability in solvent (e.g., DMSO vs. water) or pH affects solubility and activity. Standardize protocols per OECD guidelines .
  • Statistical Approaches: Apply multivariate analysis (e.g., PCA) to isolate variables causing divergence .

Advanced: What strategies optimize selectivity in biological target binding?

Methodological Answer:

  • SAR Studies:
    • Replace the ethyl linker with methyl or propyl groups to assess steric effects.
    • Introduce substituents (e.g., methoxy) at the 4-position of the aromatic ring to modulate hydrophobicity .
  • Crystallography: Co-crystallize the compound with target proteins (e.g., ALS enzyme in plants) to identify critical binding residues .

Example:

  • Pretilachlor (a chloroacetamide herbicide) shows enhanced selectivity for monocot weeds via hydrophobic interactions with lipid bilayers .

Environmental Analysis: How to detect trace residues in ecological samples?

Methodological Answer:

  • Extraction: Use solid-phase extraction (SPE) with C18 cartridges for water samples. Optimize elution with acetonitrile:water (70:30) .
  • Detection:
    • GC-ECD for high sensitivity to halogenated compounds (LOD: 0.1 ppb).
    • LC-QTOF-MS for identifying degradation products (e.g., dechlorinated metabolites) .

Validation: Spike recovery tests (80–120%) ensure method accuracy under EPA guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide
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2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide

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